1-(2,3-二氟苄基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

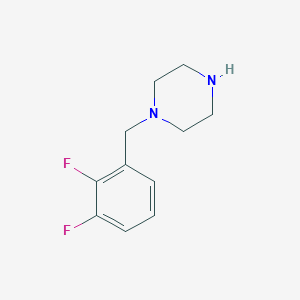

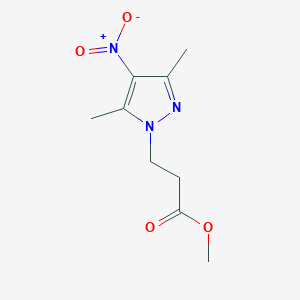

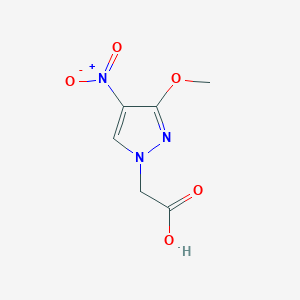

“1-(2,3-Difluorobenzyl)piperazine” is an organic compound with the molecular formula C11H14F2N2 . It is used in the synthesis of a variety of biologically active molecules .

Synthesis Analysis

The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular weight of “1-(2,3-Difluorobenzyl)piperazine” is 212.24 . The SMILES string representation of its structure isFc1cccc(CN2CCNCC2)c1F . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives are diverse and include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学研究应用

Medicinal Chemistry and Drug Synthesis

1-(2,3-Difluorobenzyl)piperazine is a significant compound in medicinal chemistry due to its role as a building block in the synthesis of various pharmaceutical agents. Its structure allows for C–H functionalization, which is a versatile tool for creating new chemical entities with potential therapeutic effects. This compound has been utilized in the development of drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .

Biological Activity Enhancement

The incorporation of 1-(2,3-Difluorobenzyl)piperazine into drug molecules can enhance their biological activity. This is due to the piperazine ring’s ability to interact with biological receptors, potentially improving the pharmacokinetic and pharmacodynamic profiles of the drugs .

Antimicrobial Applications

Piperazine derivatives, including 1-(2,3-Difluorobenzyl)piperazine, have shown promise as antimicrobial agents. They can be incorporated into polymers to create materials with antimicrobial properties, which are useful in healthcare products, water purification systems, and food packaging .

Enzyme Inhibition

Recent studies have explored the use of piperazine hybrids in enzyme inhibition, which is crucial for treating diseases like diabetes. Compounds containing 1-(2,3-Difluorobenzyl)piperazine scaffolds have been synthesized and evaluated for their inhibitory potential against enzymes such as α-amylase and α-glucosidase .

Chemical Research and Development

In chemical research, 1-(2,3-Difluorobenzyl)piperazine serves as a versatile intermediate. It is used in the synthesis of complex organic molecules, including heterocyclic compounds, which are essential in developing new materials and chemicals .

Industrial Applications

While specific industrial applications of 1-(2,3-Difluorobenzyl)piperazine are not extensively documented, its chemical properties suggest potential uses in the development of advanced materials, such as high-performance polymers and coatings that require the introduction of fluorinated compounds for enhanced stability and performance .

作用机制

安全和危害

未来方向

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the future directions for “1-(2,3-Difluorobenzyl)piperazine” could involve further exploration of its potential biological and pharmaceutical applications.

属性

IUPAC Name |

1-[(2,3-difluorophenyl)methyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2/c12-10-3-1-2-9(11(10)13)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBODJTRKPPKFDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(C(=CC=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Difluorobenzyl)piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B507994.png)

![ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate](/img/structure/B508014.png)

![[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid](/img/structure/B508022.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde](/img/structure/B508025.png)

![5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde](/img/structure/B508027.png)

![5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508033.png)